Relative Estrogenic Activity Among Hydroxylated Benzophenone UV Stabilizers
In a comparative in vitro study using the MCF-7 human breast cancer cell line reporter assay, 4,4'-dihydroxybenzophenone (DHBP) exhibited a distinct and moderate level of estrogenic activity relative to other benzophenone derivatives. Its activity was ranked third highest among the 17 compounds tested, following 2,4,4'-trihydroxybenzophenone and 2,3',4,4'-tetrahydroxybenzophenone [1]. This places DHBP in a specific tier of potency, which is notably lower than the most active 2,4,4'-trihydroxy analog but significantly higher than 4-hydroxybenzophenone and 2,4-dihydroxybenzophenone [1].
| Evidence Dimension | Estrogenic activity |
|---|---|
| Target Compound Data | Ranked 3rd highest out of 17 benzophenone derivatives tested [1] |
| Comparator Or Baseline | 2,4,4'-Trihydroxybenzophenone (Rank 1); 2,3',4,4'-Tetrahydroxybenzophenone (Rank 2); 4-Hydroxybenzophenone (Rank 5); 2,4-Dihydroxybenzophenone (Rank 6) [1] |
| Quantified Difference | The observed activity was markedly lower than the highest-ranked compound but higher than mono- and other di-substituted benzophenones. Exact EC50 values were not provided in the abstract; ranking is based on reporter assay response magnitude [1]. |
| Conditions | Hormone-responsive reporter assay in MCF-7 human breast cancer cell line [1] |
Why This Matters
This specific activity profile is crucial for researchers developing UV stabilizers with a balanced risk profile, as it allows for the selection of a compound with lower endocrine disruption potential compared to more potent alternatives.
- [1] Suzuki, T., et al. (2005). Estrogenic and antiandrogenic activities of 17 benzophenone derivatives used as UV stabilizers and sunscreens. *Toxicology and Applied Pharmacology*, 203(1), 9-17. View Source
